molecular formula C14H24O B1140077 9Z,12E-Tetradecadienal CAS No. 87092-33-9

9Z,12E-Tetradecadienal

Cat. No.: B1140077
CAS No.: 87092-33-9
M. Wt: 208.34
Attention: For research use only. Not for human or veterinary use.
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Description

9Z,12E-Tetradecadienal is an organic compound with the molecular formula C₁₄H₂₄O. It is a fatty aldehyde characterized by the presence of two double bonds in the 9th and 12th positions of the carbon chain. This compound is known for its role in the pheromone systems of various insects, particularly moths, where it acts as a sex attractant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12E-Tetradecadienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to its corresponding alcohol, 9Z,12E-Tetradecadienol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acidic conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) in anhydrous conditions.

Major Products:

Scientific Research Applications

9Z,12E-Tetradecadienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9Z,12E-Tetradecadienal primarily involves its interaction with olfactory receptors in insects. Upon release, the compound binds to specific receptors on the antennae of male moths, triggering a series of neural responses that lead to attraction. The molecular targets include olfactory receptor neurons (ORNs) and associated signaling pathways that mediate the behavioral response .

Comparison with Similar Compounds

    9Z,12E-Tetradecadienyl acetate: Similar in structure but with an acetate group instead of an aldehyde. It is also used as a pheromone in insect communication.

    9Z,12E-Tetradecadienol: The alcohol derivative of 9Z,12E-Tetradecadienal, used in similar applications but with different chemical properties.

    9Z,12E-Tetradecadienoic acid: The carboxylic acid derivative, formed through oxidation of the aldehyde.

Uniqueness: this compound is unique due to its specific role in the pheromone systems of certain moth species. Its aldehyde functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(9Z,12E)-tetradeca-9,12-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXSPBYEQUMCKE-OHAITUNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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